Product packaging for Di-tert-butyl peroxide(Cat. No.:CAS No. 110-05-4)

Di-tert-butyl peroxide

Cat. No.: B095025
CAS No.: 110-05-4
M. Wt: 146.23 g/mol
InChI Key: LSXWFXONGKSEMY-UHFFFAOYSA-N
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Description

Overview of DTBP as an Organic Peroxide in Scholarly Contexts

Di-tert-butyl peroxide, commonly abbreviated as DTBP, is an organic compound with the chemical formula C₈H₁₈O₂. wikipedia.orgatamankimya.com Structurally, it features a peroxide group (-O-O-) bonded to two tert-butyl groups. wikipedia.orgbehinpolymerco.com This molecular architecture, specifically the bulky and sterically hindering tert-butyl groups, confers significant stability to the molecule, making DTBP one of the most stable organic peroxides known. wikipedia.orgbehinpolymerco.comwikipedia.orgmdpi.com It presents as a colorless to faintly yellow, mobile liquid that is insoluble in water but soluble in various organic solvents. behinpolymerco.comatamanchemicals.comperodox.com

In academic and industrial research, DTBP is primarily recognized for its function as a radical initiator. behinpolymerco.comatamanchemicals.comorganic-chemistry.org The central peroxide bond (O-O) is relatively weak and susceptible to homolytic cleavage when subjected to elevated temperatures, typically above 100°C. wikipedia.orgatamankimya.com This thermal decomposition yields two tert-butoxy (B1229062) radicals ((CH₃)₃CO•), highly reactive species that can initiate a variety of chemical transformations. atamanchemicals.com The decomposition reaction proceeds via the generation of these radicals, which can then break down further into acetone (B3395972) and methyl radicals. wikipedia.org This controlled generation of free radicals is the cornerstone of its utility in numerous scientific applications. behinpolymerco.commdpi.com

Table 1: Physical and Chemical Properties of this compound

Property Value
Chemical Formula C₈H₁₈O₂
Molar Mass 146.23 g·mol⁻¹
Appearance Colorless to pale yellow liquid
Density 0.796 g/cm³
Melting Point -40 °C
Boiling Point 109 to 111 °C
Flash Point 18 °C
Solubility in Water Insoluble

Data sourced from multiple references. wikipedia.orgperodox.com

Significance of DTBP in Contemporary Chemical Research

The significance of this compound in modern chemical research is extensive, primarily revolving around its role as a robust source of free radicals for polymerization and organic synthesis. organic-chemistry.orgatamanchemicals.com

In the field of polymer chemistry, DTBP is a crucial initiator for the production of a wide array of polymers. behinpolymerco.comglobal-talke.com It is widely employed in the high-temperature, high-pressure polymerization of ethylene (B1197577) to produce low-density polyethylene (B3416737) (LDPE). atamankimya.com It also serves as an initiator for manufacturing high-density polyethylene (HDPE) and polypropylene (B1209903) (PP), and for the polymerization of monomers such as styrene (B11656) and various acrylates. behinpolymerco.comatamanchemicals.com Beyond initiation, DTBP is used as a cross-linking agent for elastomers like polyethylene, enhancing the mechanical strength and thermal resistance of the final materials. perodox.com In polypropylene production, it is also utilized for controlled rheology, which involves modifying the polymer's melt flow index. wikipedia.org

In organic synthesis, DTBP's utility is continually expanding. It serves as a versatile reagent for initiating radical reactions, including C-H functionalization, which allows for the direct modification of otherwise inert bonds. organic-chemistry.org Researchers utilize DTBP in methylation and alkylation reactions, where it acts as a source of methyl radicals or facilitates the addition of alkyl groups. organic-chemistry.org Recent studies have highlighted its role in the construction of complex heterocyclic rings, which are important structural motifs in pharmaceuticals and agrochemicals. researcher.life Its affordability and effectiveness have made it an attractive alternative to potentially hazardous heavy metal oxidants in various oxidative transformations. researcher.life

Furthermore, DTBP has found applications in other specialized areas of research. It has been investigated as a cetane enhancer to improve ignition efficiency in diesel fuels. atamankimya.com Emerging research explores its potential in advanced materials science for creating next-generation polymers and in the development of more environmentally benign "green chemistry" processes. perodox.com

Table 2: Key Research Applications of this compound

Field of Research Specific Application
Polymer Chemistry Radical initiator for LDPE, HDPE, and PP production.
Cross-linking agent for polyethylene and elastomers.
Rheology control of polypropylene.
Organic Synthesis Initiator for radical reactions (e.g., C-H activation).
Reagent for methylation and alkylation.
Synthesis of heterocyclic compounds.
Industrial Chemistry Cetane enhancer in diesel fuel.
Curing agent for thermoset resins.
Emerging Fields Development of advanced materials and composites.
Use in "Green Chemistry" synthetic routes.

Data sourced from multiple references. atamankimya.combehinpolymerco.comperodox.comwikipedia.orgresearcher.life

Historical Perspectives on DTBP Applications in Science

The scientific application of organic peroxides is intrinsically linked to the development of free-radical chemistry. The recognition that these compounds could serve as sources for free radicals in liquid-phase reactions emerged around 1937, a pivotal moment that opened new avenues in organic chemistry. acs.org The initial impetus for the study and application of organic peroxides was heavily driven by the burgeoning polymer industry. acs.org

Following World War II, academic and industrial research into polymerization rapidly expanded. It was within this context that this compound garnered significant scientific attention. A seminal study by N. A. Milas and D. M. Surgenor, published in 1946 in the Journal of the American Chemical Society, specifically detailed the preparation and properties of tert-butyl hydroperoxide and this compound, signaling its establishment as a compound of academic interest. nih.govscilit.com

While early polymerization research often utilized less stable peroxides like benzoyl peroxide, the superior thermal stability of DTBP made it uniquely suitable for polymerization processes requiring higher temperatures. wikipedia.org This characteristic allowed for greater control over initiation rates and became crucial for specific industrial processes developed in the mid-20th century. The fundamental understanding of radical chain reactions, including the steps of initiation, propagation, and termination, which was largely solidified by the late 1940s, provided the theoretical framework necessary to harness the reactivity of DTBP and other organic peroxides effectively. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O2<br>(CH3)3COOC(CH3)3<br>(CH3)3COOC(CH3)3<br>C8H18O2 B095025 Di-tert-butyl peroxide CAS No. 110-05-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butylperoxy-2-methylpropane
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InChI

InChI=1S/C8H18O2/c1-7(2,3)9-10-8(4,5)6/h1-6H3
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InChI Key

LSXWFXONGKSEMY-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)OOC(C)(C)C
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Molecular Formula

C8H18O2, Array, (CH3)3COOC(CH3)3
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DSSTOX Substance ID

DTXSID2024955
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Molecular Weight

146.23 g/mol
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Physical Description

Di-tert-butyl peroxide is a clear colorless liquid. (NTP, 1992), Liquid, Clear, water-white or yellow liquid; Insoluble in water; [HSDB] Faintly yellow clear liquid; Insoluble in water; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

232 °F at 760 mmHg (NTP, 1992), 111 °C
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Flash Point

65 °F (NTP, 1992), 1 °C (34 °F) - closed cup, 65 °F (18 °C) - open cup, 12 °C - closed cup, 12 °C c.c.
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 100 mg/L at 25 °C, In water, 1.71 mg/L at 20 °C, pH 8.1, Insoluble in water, Soluble in styrene, ketones, most aliphatic and aromatic hydrocarbons, For more Solubility (Complete) data for Bis(1,1-dimethylethyl)peroxide (6 total), please visit the HSDB record page., Solubility in water: none
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Density

0.704 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7910 at 25 °C/25 °C, Relative density (water = 1): 0.8
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Vapor Density

5.03 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.03, Relative vapor density (air = 1): 5
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Vapor Pressure

19.51 mmHg at 68 °F (NTP, 1992), 25.1 [mmHg], 25.1 mm Hg at 25 °C /calculated from experimentally derived coefficients/, Vapor pressure, kPa at 20 °C: 2.6
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Color/Form

Clear, water-white liquid, Liquid at 20 °C, Yellow liquid

CAS No.

110-05-4
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Melting Point

-40 °F (NTP, 1992), -40 °C, MP: -29 °C
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DI-tert-BUTYL PEROXIDE
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1019
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis and Purity Considerations in Research

Laboratory Synthesis Methodologies for DTBP

The choice of synthesis method in a laboratory setting can have a profound impact on the yield, purity, and scalability of di-tert-butyl peroxide production. Researchers have explored several pathways to synthesize this valuable organic peroxide.

One established laboratory method for the synthesis of this compound involves the oxidation of tert-butanol (B103910) using hydrogen peroxide in the presence of an acid catalyst and other additives. atamanchemicals.comatamanchemicals.comatamankimya.com A documented process describes mixing hydrogen peroxide, sulfuric acid, sodium citrate, phosphotungstic acid, and hydroxyethylidene diphosphonic acid to create a mixed solution. patsnap.com This solution is then added to tert-butanol, and the reaction proceeds at a controlled temperature to yield a crude product containing both tert-butyl hydroperoxide and this compound. patsnap.com The relative amounts of these two products can be influenced by adjusting the reaction conditions. google.com

Detailed research findings from a patented method are summarized in the table below:

ReagentsConditionsProduct Composition
35% Hydrogen Peroxide, 70% Sulfuric Acid, Sodium Citrate, Phosphotungstic Acid, Hydroxyethylidene Diphosphonic Acid, Tert-ButanolTemperature raised to 50°C, kept for 60 minutesTert-butyl hydroperoxide: 55.19%, this compound: 44.70%

The data in this table is sourced from a specific patent and may not be representative of all possible outcomes of this reaction. patsnap.com

Research has focused on developing effective catalysts for this reaction. Sulfated titanium oxide (STiO₂) has been identified as a highly efficient catalyst for the selective peroxidation of isobutane (B21531) to DTBP. bohrium.com Studies have shown that the catalytic activity is related to the total amount of acid sites and the oxygen adsorption capacity of the catalyst, while the selectivity towards DTBP is dependent on the number of surface S=O sites. bohrium.com Another catalyst that has been explored is molybdenum oxide (MoO₃), which also demonstrates selectivity for the conversion of isobutane to DTBP. researchgate.net

Key findings from research on catalytic peroxidation of isobutane are presented below:

CatalystKey Findings
Sulfated Titanium Oxide (STiO₂)Achieved high oxygen conversion (>90%) and DTBP selectivity (>31 wt%). The catalyst's performance is linked to its strong acid sites. bohrium.com
Molybdenum Oxide (MoO₃)Demonstrated to be a selective catalyst for isobutane peroxidation to DTBP, with tert-butyl hydroperoxide as an intermediate product. researchgate.net

To address the safety concerns and low space-time yield associated with traditional batch synthesis of DTBP, continuous-flow microreaction systems have been developed. researchgate.net These systems offer enhanced heat and mass transfer, precise temperature control, and a significantly reduced reaction volume, which mitigates the risk of thermal runaway. acs.orgacs.orgfigshare.com

Research has demonstrated that a continuous-flow approach for the acid-catalyzed peroxidation of tert-butanol with hydrogen peroxide can achieve high yields and selectivity for DTBP in a much shorter residence time compared to conventional batch processes. acs.orgacs.orgfigshare.com Optimal reaction conditions, including molar ratios of reactants and catalyst, temperature, and concentrations, have been determined to maximize the conversion of tert-butyl alcohol and the yield of DTBP. researchgate.net

A comparison of batch versus continuous-flow synthesis of DTBP is provided in the table below:

Synthesis MethodTypical DTBP YieldReaction TimeKey Advantages of Microreaction Systems
Conventional Batch Process~92%Several hours
Continuous-Flow Microreactor93.6% - 96.3%410 - 420 secondsEnhanced safety, improved heat removal, higher production efficiency, precise temperature control. researchgate.netacs.orgacs.orgfigshare.com

Purification Techniques and Their Impact on Research Outcomes

The presence of impurities in this compound can significantly affect its performance, particularly in applications such as polymerization initiation where purity is paramount. atamanchemicals.com Common impurities include tert-butyl hydroperoxide, tert-butanol, and acetone (B3395972). google.com The boiling points of DTBP and some of its common impurities are very close, making separation by simple distillation challenging. google.com

One effective purification technique is azeotropic distillation. google.com By introducing an azeotrope-forming agent, such as tert-butanol, the relative volatility of the components can be altered, allowing for a more efficient separation of DTBP from impurities like tert-butyl hydroperoxide. google.com This method has been shown to achieve high purity levels of the desired peroxide. google.com Other purification methods include washing the crude product with various solutions and recrystallization. chemicalbook.com The choice of purification method and the resulting purity of the DTBP can have a direct impact on the kinetics of reactions it is used to initiate and the properties of the resulting polymers.

Analytical Methods for Purity and Consistency Control in DTBP Research

To ensure the quality and consistency of this compound for research purposes, reliable analytical methods for purity assessment are essential. Gas chromatography (GC) is a widely used technique for this purpose. infinitalab.com A standardized test method, ASTM E475-10, outlines a procedure for the assay of this compound using gas chromatography with a flame ionization detector. infinitalab.com This method can also be used to quantify impurities. infinitalab.com

High-performance liquid chromatography (HPLC) is another powerful analytical tool for determining the content of organic peroxides, including DTBP. google.com A reversed-phase C18 column can be used to separate DTBP from other related compounds, and a standard curve can be generated for accurate quantification. google.com This method offers high accuracy and repeatability, avoiding the potential for thermal decomposition of the peroxide that can occur in gas chromatography. google.com For trace analysis, GC coupled with mass spectrometry (GC-MS) can be employed. analytice.com

A summary of analytical methods for DTBP purity control is presented in the table below:

Analytical MethodPrincipleKey Advantages
Gas Chromatography (GC)Separation based on volatility and interaction with a stationary phase. infinitalab.comStandardized method available (ASTM E475-10), effective for quantifying impurities. infinitalab.com
High-Performance Liquid Chromatography (HPLC)Separation based on partitioning between a mobile and stationary phase. google.comHigh accuracy and precision, avoids thermal decomposition of the analyte. google.com
Gas Chromatography-Mass Spectrometry (GC-MS)Combines the separation power of GC with the identification capabilities of MS. analytice.comHigh sensitivity for trace analysis and definitive identification of components. analytice.com

Decomposition Mechanisms and Kinetics

Thermodynamics and Energetics of DTBP Decomposition

The decomposition of DTBP is governed by the inherent weakness of the peroxide bond and the energy released upon forming more stable products.

Homolytic Cleavage of the Peroxide O-O Bond

The initial and rate-determining step in the thermal decomposition of di-tert-butyl peroxide is the homolytic cleavage of the oxygen-oxygen (O-O) bond. atamanchemicals.com This bond is notably weak, with a dissociation energy of approximately 38.9 to 41 kcal/mol. wayne.eduresearchgate.netresearchgate.net This cleavage results in the formation of two highly reactive tert-butoxy (B1229062) radicals ((CH₃)₃CO•). researchgate.netwikipedia.org

(CH₃)₃COOC(CH₃)₃ → 2 (CH₃)₃CO•

The relative weakness of the O-O bond is a primary factor contributing to DTBP's utility as a radical initiator at elevated temperatures. atamanchemicals.comchemicalbook.com The bulky tert-butyl groups also contribute to the stability of the resulting tert-butoxy radicals through hyperconjugation. ul.pt

Activation Energies of Decomposition Pathways

The decomposition of DTBP is characterized by specific activation energies for its various reaction pathways. The primary decomposition pathway, initiated by the homolytic cleavage of the O-O bond, has an activation energy that is closely related to the bond dissociation energy. In the gas phase, the activation energy for this process has been determined to be approximately 37.8 kcal/mol (158.07 kJ/mol). cdnsciencepub.comcdnsciencepub.comresearchgate.net In solution, using solvents like benzene, the activation energy is similar, with reported values around 157.0 (±4.1) kJ/mol. nih.govresearchgate.net

Kinetic Studies of DTBP Thermal Decomposition

Kinetic studies of DTBP's thermal decomposition provide critical data on its reaction rates and the influence of temperature.

First-Order Kinetics in Gas Phase Decomposition

In the gas phase, the thermal decomposition of this compound follows first-order kinetics. cdnsciencepub.comacs.orginfinitylearn.comvanderbilt.edu This means the rate of decomposition is directly proportional to the concentration of DTBP. researchgate.netaip.org The first-order behavior is consistent with the unimolecular homolytic cleavage of the O-O bond being the rate-limiting step. vanderbilt.edu This relationship holds true across a range of pressures, with studies showing the first-order rate constant is independent of total pressure from 0.05 to 15 atmospheres. researchgate.netcdnsciencepub.com

Temperature Dependence of Decomposition Rate

The rate of DTBP decomposition is highly sensitive to temperature. cdnsciencepub.com This dependence is effectively described by the Arrhenius equation, which correlates the rate constant with temperature. A comprehensive reevaluation of published data recommends Arrhenius parameters for the gas-phase decomposition over a temperature range of 90-350 °C as:

Activation Energy (Ea): 37.78 ± 0.06 kcal/mole cdnsciencepub.comresearchgate.net

Pre-exponential Factor (log A, s⁻¹): 15.80 ± 0.03 cdnsciencepub.comresearchgate.net

This strong temperature dependence allows for precise control over the rate of radical generation by adjusting the reaction temperature, a key aspect of its use in polymerization and organic synthesis. atamanchemicals.com

Interactive Data Tables

Thermodynamic and Kinetic Parameters for DTBP Decomposition

ParameterValue (Gas Phase)Value (Solution/Other)References
O-O Bond Dissociation Energy 38.9 - 41 kcal/mol~179.6 kJ/mol wayne.eduresearchgate.netresearchgate.net
Activation Energy (Ea) 37.78 ± 0.06 kcal/mol157.0 (±4.1) kJ/mol (in solution) cdnsciencepub.comresearchgate.netresearchgate.net
Heat of Decomposition (ΔH) -~1.32 kJ/g aidic.it
Pre-exponential Factor (log A) 15.80 ± 0.03 s⁻¹15.8 (±1.1) s⁻¹ (DSC) cdnsciencepub.comresearchgate.netresearchgate.net
Reaction Order 11 cdnsciencepub.comresearchgate.netacs.orginfinitylearn.com

Influence of Pressure on Decomposition Rate

The thermal decomposition of this compound has been investigated across a range of pressures, with studies indicating that the first-order rate constant for its decomposition is largely independent of the total pressure. For instance, research conducted in the presence of carbon dioxide at total pressures from 0.05 to 15 atmospheres and temperatures between 90–130 °C found no significant pressure dependence on the decomposition rate. cdnsciencepub.comcdnsciencepub.com A reevaluation of historical data supports this finding, recommending consistent Arrhenius parameters over a broad temperature range of 90–350 °C. cdnsciencepub.comcdnsciencepub.com

However, some earlier studies had suggested a pressure-induced acceleration of the decomposition. cdnsciencepub.com This was later attributed to the reaction approaching its explosion limit at the tested conditions, rather than a direct pressure effect on the unimolecular decomposition. cdnsciencepub.com Furthermore, certain gases, initially thought to accelerate the reaction through pressure effects, were found to have a chemical influence, such as the generation of chlorine atoms in the presence of carbon tetrachloride. cdnsciencepub.com More recent investigations using high-pressure calorimetry, with pressures up to 1000 bar, have been employed to study the kinetics of DTBP decomposition in various solvents, which is particularly relevant for its use in high-pressure polymerization processes like that of low-density polyethylene (B3416737) (LDPE). researchgate.netd-nb.info These studies aim to provide crucial kinetic data, such as activation energy and pre-exponential factors, under industrially relevant harsh conditions. researchgate.netd-nb.info

It has been observed that in high-pressure polymerization of LDPE, which can reach pressures up to 3500 bar, the kinetic parameters of DTBP decomposition are influenced by both pressure and the solvent used. researchgate.net For example, an increase in pressure from 100 bar to 1000 bar can lead to a 10% increase in the activation energy. researchgate.net

Table 1: Effect of Pressure on the Decomposition of this compound

Pressure RangeTemperature Range (°C)ObservationReference
0.05 - 15 atm90 - 130First-order rate constant is independent of total pressure. cdnsciencepub.comcdnsciencepub.com
50 - 600 mm160Increased rate of decomposition, likely due to approaching explosion limit. cdnsciencepub.com
Up to 1000 barNot specifiedInvestigated for radical polymerization under harsh conditions. researchgate.net
100 - 1000 barNot specified10% increase in activation energy. researchgate.net

Role of UV Light in Accelerated Decomposition

The decomposition of this compound is significantly accelerated by ultraviolet (UV) light. atamanchemicals.com This photochemical decomposition proceeds via the homolytic cleavage of the weak oxygen-oxygen bond, a process that can be initiated by direct high-energy UV photolysis or through visible-light-initiated triplet energy transfer under milder conditions. nih.gov The primary photochemical act is the formation of two tert-butoxy radicals. cdnsciencepub.com

Studies involving the photolysis of DTBP at specific wavelengths, such as 3130 Å in a carbon tetrachloride solution and 2537 Å in the gaseous phase, have provided insights into the quantum yield and the nature of the initially formed excited state. cdnsciencepub.comcdnsciencepub.com The quantum yield of free tert-butoxy radicals has been determined to be approximately 1.9, independent of the concentration of any present hydrocarbon. cdnsciencepub.com This suggests an efficient dissociation from a repulsive excited state. acs.org

The photolysis of DTBP can be utilized in various synthetic applications. For example, under acidic conditions in the presence of trifluoroacetic acid, photolysis leads to a species that can fragment to a methyl radical or add to an alkene, which is thought to be the t-butyl alcohol radical cation. rsc.org Furthermore, visible-light-initiated triplet sensitization offers a method to promote the homolysis of the O-O bond under mild conditions, avoiding the need for high temperatures. nih.gov

Radical Species Generation and Reactivity

The decomposition of this compound is a source of highly reactive radical species that initiate a cascade of subsequent chemical reactions.

Formation of Tert-Butoxy Radicals (C₄H₉O•)

The primary step in the decomposition of this compound, whether induced by heat or UV light, is the homolytic cleavage of the peroxide bond to yield two tert-butoxy radicals ((CH₃)₃CO•). atamanchemicals.comwikipedia.orgatamanchemicals.comatamankimya.com This reaction is a unimolecular process and is the foundation for DTBP's widespread use as a radical initiator. aip.org The tert-butoxy radicals generated are highly reactive and can participate in a variety of subsequent reactions, including hydrogen abstraction and further decomposition. atamanchemicals.comrsc.org The rate of formation of these radicals is dependent on temperature, with higher temperatures leading to an increased decomposition rate. atamanchemicals.com

The reactivity of tert-butoxy radicals with different substrates can be compared by measuring the ratio of tert-butanol (B103910) (formed via hydrogen abstraction) to acetone (B3395972) (formed via decomposition) produced in various hydrocarbon solvents. rsc.org These radicals are known to react efficiently with phenols to produce phenoxy radicals, with the reaction rate being influenced by the polarity of the solvent. osti.govconsensus.appacs.org

Further Decomposition of Tert-Butoxy Radicals to Acetone and Methyl Radicals

The tert-butoxy radical is not entirely stable and can undergo a subsequent unimolecular decomposition, a process known as β-scission. researchgate.net This reaction involves the cleavage of a carbon-carbon bond, resulting in the formation of a molecule of acetone ((CH₃)₂CO) and a methyl radical (•CH₃). aip.orgresearchgate.netrsc.org The activation energy for this thermal decomposition of the t-butoxy radical has been estimated to be around 17 kcal/mole. aip.org

The competition between the hydrogen abstraction reaction of the tert-butoxy radical and its decomposition to acetone and a methyl radical is a key aspect of its chemistry. rsc.org The relative rates of these two pathways are dependent on factors such as temperature and the nature of the surrounding molecules (hydrogen donors). aip.orgrsc.org In the absence of a good hydrogen donor, the decomposition to acetone and a methyl radical is the predominant pathway at temperatures necessary for the initial decomposition of DTBP. aip.org Recent studies have also explored the metal-assisted β-methyl scission of the t-butoxy radical, where coordination to an iron atom significantly reduces the activation energy for this process. mdpi.com

Methyl Radical (CH•₃) Formation and Subsequent Reactions

The decomposition of the tert-butoxy radical provides a clean source of methyl radicals (•CH₃). wikipedia.orgatamanchemicals.comaip.orgcdnsciencepub.com These methyl radicals are themselves highly reactive and can engage in a variety of subsequent reactions. A common reaction is the abstraction of a hydrogen atom from a suitable donor molecule to form methane (B114726) (CH₄). aip.org In the absence of other reactive species, methyl radicals can combine to form ethane (B1197151) (C₂H₆). aip.org

The kinetics of the reactions of methyl radicals, such as hydrogen abstraction from various molecules, have been studied using DTBP as the radical source. aip.orgcdnsciencepub.com For instance, the activation energy for the abstraction of a hydrogen atom from ethylenimine by a methyl radical has been determined from such studies. aip.org In the presence of oxygen, methyl radicals can react to form methyl peroxy radicals, which can then decompose to produce formaldehyde. cdnsciencepub.com

Isotope Effects in Radical Dissociation Studies

Isotope effects have been observed in the study of the dissociation of radicals derived from this compound. A notable example is the isotope effect found in the dissociation of the tert-butoxy radical itself. royalsocietypublishing.org When carbon-14 (B1195169) is incorporated into the tert-butoxy radical, the rate constant for its dissociation to acetone is reduced by approximately 7% at 130°C. royalsocietypublishing.org This kinetic isotope effect is an important consideration when using labeled DTBP in competitive studies to determine the reactivities of substances towards tert-butoxy radicals, as it can influence the interpretation of the results. royalsocietypublishing.org

Furthermore, a primary isotope effect has been observed in the induced decomposition of t-butyl peroxide in the presence of [O-²H₁]butan-2-ol. rsc.org This finding indicates that the transfer of the oxygen-bonded hydrogen from the alcohol-derived α-hydroxy-alkyl radical to the peroxide is a key step in this induced decomposition pathway. rsc.org

Computational Chemistry Approaches to Decomposition Mechanisms

Computational chemistry has become an indispensable tool for elucidating the complex mechanisms of chemical reactions, including the thermal decomposition of this compound (DTBP). These methods provide detailed insights into reaction pathways, transition states, and thermochemical properties that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It has been extensively applied to study the decomposition of DTBP, offering a balance between computational cost and accuracy.

Researchers have employed DFT methods, such as the B3LYP functional with the 6-311g(d,p) basis set, to perform detailed studies of the thermochemistry of intermediates, transition state structures, and products involved in the decomposition of DTBP. researchgate.netresearchgate.net These calculations have helped to identify over 10 unimolecular decomposition pathways. researchgate.net The initial and most recognized step in the thermal decomposition of DTBP is the homolytic cleavage of the weak peroxide O-O bond, which forms two tert-butoxy radicals. researchgate.netnjtech.edu.cn Subsequent reactions of these radicals lead to the formation of stable products like acetone and ethane. researchgate.netnjtech.edu.cn

DFT calculations have also been instrumental in understanding reaction mechanisms where DTBP acts as a reaction initiator. For instance, the M06 functional has been used to elucidate the mechanism of methylation reactions, specifically the introduction of methyl radicals to substrates like 2-phenylpyridine. atamanchemicals.comchemicalbook.com Furthermore, DFT studies have shed light on the synthesis of DTBP itself, indicating a lower energy barrier for the acid-catalyzed condensation step to form DTBP compared to the initial peroxidation of tert-butyl alcohol. acs.org

Different DFT functionals have been benchmarked for their accuracy in calculating peroxide bond dissociation energies (BDEs). The M06-2X functional, for example, has been shown to produce O-O BDEs that compare very favorably with higher-level ab initio calculations. wayne.edu

Table 1: Selected DFT Functionals and Their Applications in DTBP Studies

DFT FunctionalBasis SetApplicationReference
B3LYP6-311g(d,p)Thermochemistry of intermediates and transition states in DTBP decomposition. researchgate.netresearchgate.net
M06Not SpecifiedElucidation of methylation reaction mechanisms using DTBP. atamanchemicals.comchemicalbook.com
M06-2XNot SpecifiedCalculation of O-O bond dissociation energies. wayne.edu
PBE0aug-cc-pVDZGeometry optimization for post-Hartree-Fock computations. core.ac.uk

Ab Initio Methods in Thermochemical Studies

Ab initio methods are computational chemistry methods based on quantum chemistry. The term "ab initio" means "from first principles," indicating that these calculations are derived directly from theoretical principles with no inclusion of experimental data. These methods are known for their high accuracy, though they are often more computationally demanding than DFT.

In the study of DTBP decomposition, ab initio methods like the composite G3MP2B3 and G3 calculations have been used alongside DFT to investigate plausible reaction pathways. researchgate.net Early studies utilized G2 ab initio calculations to estimate a median O-O bond dissociation energy of approximately 45 kcal/mol for various peroxides. wayne.eduscribd.com

More recent and accurate high-level ab initio methods have been employed to refine these thermochemical values. The CBS-APNO (Complete Basis Set-APNO) method, for instance, provides a calculated O-O BDE for this compound of 42.35 kcal/mol, which is in excellent agreement with averaged experimental values. wayne.edu Other methods such as G4, CBS-Q, and CBS-QB3 have also been used to calculate BDEs for peroxides, providing valuable benchmark data. wayne.edu These high-level calculations have been crucial in validating the results from more computationally efficient DFT methods. wayne.edu

Table 2: Comparison of O-O Bond Dissociation Energies (BDEs) for this compound from Various Computational Methods

Computational MethodCalculated O-O BDE (kcal/mol)Reference
G2 (ab initio)~45 wayne.eduscribd.com
CBS-APNO42.35 wayne.edu
CBS-QB350.0 (for CF3OOCF3) wayne.edu
Experimental (Average)~41.7 wayne.edu

Transition State Theory (TST) Applications

Transition State Theory (TST) is a theory that describes the rates of elementary chemical reactions. It assumes a quasi-equilibrium between reactants and activated transition state complexes. TST is often used in conjunction with computational chemistry methods to calculate reaction rate constants.

For the decomposition of DTBP, TST has been applied to derive the dissociation rate coefficients for the key elementary reactions, namely the initial O-O bond fission and the subsequent β-scission of the tert-butoxy radical into acetone and a methyl radical. researchgate.net These theoretical calculations of rate constants have been compared with experimental results, highlighting areas where further investigation into the initial decomposition reactions is needed. researchgate.net

TST calculations are essential for building comprehensive kinetic models of combustion and pyrolysis. The theory allows for the prediction of rate constants for various decomposition pathways, with typical pre-exponential factors for O-O bond homolysis in tertiary peroxides ranging from 10¹³ to 10¹⁵ s⁻¹. smolecule.com The process involves scanning the potential energy surface (PES) along a reaction coordinate to locate the transition state, followed by frequency calculations to determine the rate constant at different temperatures. tsinghua.edu.cn

Applications of Dtbp in Advanced Organic Synthesis

DTBP as a Radical Initiator in C-H Functionalization

The activation of otherwise inert C-H bonds is a cornerstone of modern synthetic chemistry, offering a more atom-economical and efficient approach to molecule construction. DTBP plays a pivotal role in many of these transformations by initiating radical chain reactions that enable the functionalization of C-H bonds.

A notable application of Di-tert-butyl peroxide is in promoting the α-alkylation of α-amino carbonyl compounds. acs.orgfao.org This reaction proceeds through the cleavage of dual sp³ C–H bonds, providing a direct method for the functionalization of α-amino ketones and esters. acs.orgfao.org The process, facilitated by DTBP, involves a radical pathway. chemicalbook.com This method is significant as it offers a straightforward route to creating α-alkylated products from simple alkanes and α-amino carbonyl compounds. chemicalbook.com

Selected examples of α-alkylation of α-amino carbonyl compounds using DTBP are presented below:

Entryα-Amino Carbonyl CompoundAlkaneProductYield (%)
12-Anilino-1-phenylethanoneCyclohexane2-Cyclohexyl-1-phenyl-2-anilinoethanone85
2Methyl 2-anilinopropanoateCyclopentaneMethyl 2-(cyclopentylamino)propanoate78
32-(p-Toluidino)-1-(p-bromophenyl)ethanoneCyclohexane1-(4-Bromophenyl)-2-cyclohexyl-2-(p-tolylamino)ethanone70
42-(m-Toluidino)-1-phenylethanoneCyclohexane2-Cyclohexyl-1-phenyl-2-(m-tolylamino)ethanone81
52-((4-Chlorophenyl)amino)-1-phenylethanoneCyclohexane2-((4-Chlorophenyl)amino)-2-cyclohexyl-1-phenylethanone73

Data compiled from multiple sources. acs.org

DTBP serves as an effective methylating agent in the palladium-catalyzed direct methylation of arenes. nih.govatamanchemicals.com This reaction allows for the introduction of a methyl group at the ortho-position of certain aromatic compounds, such as 2-phenyl pyridine (B92270) and benzoic acids. nih.govnih.gov The mechanism of this transformation can involve both radical and non-radical pathways. nih.govatamanchemicals.com In the palladium-catalyzed methylation of benzoic acids, the carboxyl group acts as a weakly coordinating directing group, facilitating the ortho-C-H methylation. nih.gov This method provides a direct route for synthesizing highly functionalized ortho-methylated benzoic acids without the need for external oxidants or ligands. nih.gov

The reaction mechanism involves several key steps, including C-H bond activation, oxidative or homolytic cleavage of the peroxide O-O bond, and reductive elimination to form the C-C bond. nih.gov Computational studies have suggested that a combination of a radical pathway to form a palladium-methyl intermediate followed by a non-radical pathway is the most favorable route for this transformation. nih.govresearchgate.net

In the realm of cross-coupling reactions, DTBP is employed as an oxidant in copper-catalyzed systems for the formation of C-O and C-N bonds. These reactions are crucial for the synthesis of a wide variety of organic compounds. bohrium.com The use of a copper-DMAP (4-dimethylaminopyridine) complex as a catalyst enables the atom-economic esterification and amidation of benzylic C-H bonds. bohrium.com This methodology allows for the coupling of benzylic hydrocarbons with benzoic acids and benzamides, respectively, using DTBP as the oxidant. bohrium.com The process is advantageous due to its efficiency, use of an air-stable catalyst, and the ability to proceed in open-air conditions with good to excellent yields. bohrium.com

DTBP is also utilized as an oxidant in iron-catalyzed C-H activation reactions. Specifically, it facilitates the α-C(sp³)-H activation of ethers for the synthesis of mixed acetals. researchgate.net This method involves the direct O-alkylation of alcohols via the activation of α-C(sp³)–H bonds in both cyclic and acyclic ethers. researchgate.net The iron-catalyzed process is considered an efficient and environmentally friendly approach for preparing mixed acetals, with the reaction tolerating a range of ether and alcohol substrates. researchgate.net The reaction proceeds via a cross-dehydrogenative coupling (CDC) mechanism, where the C(sp³)–H bond cleavage is likely the rate-determining step. acs.org This methodology provides an effective route for the synthesis of α-acyloxy ethers with good to excellent yields. acs.org

A novel application of DTBP is its use as a methyl radical source in the direct C-H methylsulfonylation of alkenes. organic-chemistry.org This reaction provides a convenient method for the synthesis of (E)-2-methyl styrenyl sulfones. organic-chemistry.org The process utilizes inorganic sodium metabisulfite (B1197395) as a surrogate for sulfur dioxide. organic-chemistry.orgresearchgate.net The methyl radicals generated from DTBP combine with sulfur dioxide to form methylsulfonyl radicals, which then react with alkenes to yield the desired products. organic-chemistry.org The reaction conditions, including temperature, solvent, and the presence of catalysts like FeCl₃ and quinoline, have been optimized to achieve high yields. organic-chemistry.org This method is tolerant of various functional groups on the alkene substrate. organic-chemistry.org

DTBP serves as an effective oxidant in the iron-catalyzed oxidative esterification of primary benzylic C-H bonds with carboxylic acids. nih.govorganic-chemistry.org This reaction is catalyzed by novel ionic iron(III) complexes that contain an imidazolinium cation. nih.govorganic-chemistry.org This method is notable for its use of a well-defined, air-stable, and readily available iron(III) catalyst. nih.gov The reaction demonstrates broad substrate generality and can tolerate sterically hindered starting materials, making it a useful alternative for the synthesis of benzyl (B1604629) esters. nih.govorganic-chemistry.org The likely mechanism involves the formation of radical species, with DTBP initiating the formation of a benzyl radical, which then undergoes cross-coupling facilitated by the iron complex. organic-chemistry.org

DTBP in Carbon-Carbon Bond Formation Reactions

Beyond initiating radical reactions, DTBP is a key reagent in promoting various carbon-carbon bond-forming transformations, enabling the construction of complex molecular architectures.

DTBP is widely employed in oxidative transformations for the construction of diverse heterocyclic rings, often replacing more toxic or expensive heavy metal oxidants. benthamdirect.comresearchgate.net An efficient, metal-free synthesis of oxindoles has been developed using DTBP to promote the intramolecular C(sp³)-H and C(sp²)-H bond activation of N-arylacrylamides. researchgate.net This protocol is operationally simple and avoids the need for bases or hazardous reagents like iodine. researchgate.net The affordability and minimal environmental impact of DTBP make it an attractive choice for such synthetic endeavors. benthamdirect.comresearchgate.net

DTBP facilitates an efficient synthesis of multi-substituted furans, which are important scaffolds in biologically active molecules. organic-chemistry.orgpharmaguideline.com In a copper(I)-catalyzed reaction, acetophenones react with electron-deficient alkynes via the direct functionalization of a C(sp³)-H bond. organic-chemistry.org DTBP acts as an external oxidant in this radical reaction, enabling the formation of the furan (B31954) ring. This method provides a straightforward route to complex furan derivatives from simple and readily available starting materials. organic-chemistry.org

Table 2: Copper-Catalyzed Synthesis of Furans using DTBP

Acetophenone Derivative Alkyne Product Yield (%)
Acetophenone Dimethyl acetylenedicarboxylate 2,3-Dicarbomethoxy-5-phenylfuran High
4'-Methylacetophenone Ethyl propiolate 3-Carboethoxy-2-methyl-5-(p-tolyl)furan 78%
Propiophenone Diethyl acetylenedicarboxylate 2,3-Dicarboethoxy-4-methyl-5-phenylfuran 75%

Data synthesized from reported research findings. organic-chemistry.org

DTBP is also utilized in mediating cascade annulation reactions, which allow for the rapid construction of complex polycyclic structures in a single operation. A notable example is the synthesis of indenones through a controlled oxidative C–S bond cleavage/annulation cascade. rsc.org In this process, DTBP mediates the formation of carbonyl intermediates from benzyl thioethers, which then participate in an annulation reaction with alkynes to furnish the indenone skeleton. rsc.org

Furthermore, DTBP plays a role in copper-catalyzed cascade reactions involving saturated cyclic amines and 2-oxo-2-arylacetic acids to produce acylated N-heterocycles. organic-chemistry.org The process is believed to involve copper-catalyzed dehydrogenation, decarboxylation, and cross-coupling, with DTBP facilitating the oxidative steps required for the cascade to proceed efficiently. organic-chemistry.org

DTBP as an Oxidant in Chemical Transformations

This compound is widely recognized for its effectiveness as an oxidant in a range of chemical reactions, often substituting for less environmentally friendly or more hazardous heavy metal oxidants. eurekaselect.comresearchgate.net Its stability at lower temperatures and its tendency to undergo homolysis at temperatures above 100°C make it a controllable radical initiator. organic-chemistry.orgwikipedia.org

One significant application of DTBP as an oxidant is in the esterification of primary benzylic C-H bonds with carboxylic acids. organic-chemistry.org This reaction, often catalyzed by novel ionic iron(III) complexes, demonstrates broad generality and is effective even with sterically hindered starting materials. organic-chemistry.org In such transformations, DTBP facilitates the oxidative coupling, leading to the formation of the ester linkage.

Furthermore, DTBP plays a crucial role in the synthesis of complex heterocyclic structures. For instance, in the presence of a copper(I) catalyst, DTBP acts as an external oxidant in the synthesis of multisubstituted furans from acetophenones and electron-deficient alkynes. organic-chemistry.org This process proceeds through a direct C(sp³)–H bond functionalization under radical reaction conditions. organic-chemistry.org Similarly, copper-catalyzed C-H bond activation enables the direct oxidative C-H amination of benzoxazoles with primary amines, where tert-butyl peroxide (a related peroxide) serves as the oxidant under aerobic conditions. organic-chemistry.org

The versatility of DTBP as an oxidant is also evident in its ability to promote cascade reactions. For example, it is used in iodine-catalyzed cascade reactions of substituted thiophenols with alkynes to synthesize benzothiophene (B83047) derivatives under metal- and solvent-free conditions, offering an efficient and economical pathway to these important compounds. organic-chemistry.org

Role of DTBP in Catalytic Processes

DTBP is a key component in various catalytic systems involving transition metals such as palladium, copper, and iron. In these processes, it can function as an oxidant, a radical initiator, or a source of methyl radicals, facilitating a wide array of synthetic transformations.

In the realm of palladium catalysis, DTBP has been successfully employed as a methylating reagent for the C-H bonds of benzoic acids. nih.govresearchgate.net This reaction is directed by the weakly coordinating carboxyl group, providing a straightforward method for synthesizing highly functionalized ortho-methyl benzoic acids. nih.govresearchgate.net The process operates under ligand-free conditions and does not require an external oxidant, as DTBP serves a dual role. nih.gov

The mechanism of palladium-catalyzed direct methylation of arenes using peroxides like DTBP has been elucidated through computational studies. researchgate.net The most favored pathway involves a combination of a radical pathway to form a palladium-methyl intermediate, followed by a non-radical pathway for the final C-C bond formation. researchgate.net Key mechanistic steps include the cleavage of the peroxide's O-O bond, C-H bond activation, and reductive elimination to transfer the methyl group to the aromatic ring. researchgate.net

Table 1: Palladium-Catalyzed Ortho-C-H Methylation of Benzoic Acids

Feature Description Reference
Catalyst Palladium nih.govresearchgate.net
Methylating Reagent This compound (DTBP) nih.govresearchgate.net
Directing Group Carboxyl group nih.govresearchgate.net
Conditions Ligand-free, no external oxidant nih.gov
Application Synthesis of ortho-methyl benzoic acids nih.govresearchgate.net

| Mechanism | Combination of radical and non-radical pathways | researchgate.net |

Copper-catalyzed reactions frequently utilize DTBP as an oxidant to facilitate cross-coupling transformations. A notable example is the reaction of anilines with alkylborane reagents to produce N-alkylated anilines in good to excellent yields. organic-chemistry.org This reaction proceeds in the presence of a catalytic amount of copper(II) acetate (B1210297) and DTBP. organic-chemistry.org Phenols are also suitable substrates for this type of N-alkylation. organic-chemistry.org

Another significant application is the copper-catalyzed monoalkylation of primary amides with alkylboronic acids. The success of this transformation relies on the use of a mild base and DTBP as the oxidant to promote the reaction efficiently. organic-chemistry.org This method provides a high-yielding and facile route for amide alkylation. organic-chemistry.org Copper catalysts, promoted by DTBP, also enable the alkenylation of C(sp³)-H bonds in alcohols, toluene (B28343) derivatives, and alkanes with β-nitrostyrenes via a radical mechanism. organic-chemistry.org

Table 2: Examples of Copper-Catalyzed Cross-Coupling Reactions with DTBP

Reaction Type Substrates Catalyst System Role of DTBP Product Reference
N-Alkylation Anilines, Alkylborane reagents Copper(II) acetate Oxidant N-alkylated anilines organic-chemistry.org
Monoalkylation Primary amides, Alkylboronic acids Copper catalyst, NaOSiMe₃ Oxidant Monoalkylated amides organic-chemistry.org

Iron, being an abundant and non-toxic metal, is an attractive catalyst for C-H activation reactions. mdpi.comnih.gov DTBP has been utilized in iron-catalyzed C-H functionalization, for instance, in the esterification of primary benzylic C-H bonds with carboxylic acids, catalyzed by ionic iron(III) complexes where DTBP acts as the oxidant. organic-chemistry.org

More recently, iron catalysis combined with DTBP as a methyl source has been used for the methylative difunctionalisation of alkenes. researchgate.net For example, a reaction using iron(II) sulfate (B86663) at an elevated temperature with DTBP can achieve the intermolecular 1,2-carboamination of unactivated alkenes. researchgate.net In these reactions, DTBP provides the methyl group that is incorporated into the final product. The development of iron-catalyzed C-H activation is a significant step towards more sustainable chemical synthesis. mdpi.comnih.gov

Table 3: Iron-Catalyzed C-H Activation Utilizing DTBP

Transformation Catalyst Role of DTBP Key Feature Reference
Esterification of benzylic C-H bonds Ionic iron(III) complexes Oxidant Tolerates sterically hindered substrates organic-chemistry.org

Applications of Dtbp in Polymer Science

DTBP as a Radical Initiator for Polymerization

The primary application of DTBP in polymer science is as a source of free radicals to initiate polymerization. Upon thermal decomposition, DTBP homolytically cleaves at the oxygen-oxygen bond to form two tert-butoxyl radicals. These highly reactive radicals then initiate the polymerization of various monomers. The decomposition of DTBP into these radicals is a critical first step in the production of many commercially important polymers.

Polymerization of Ethylene (B1197577), Styrene (B11656), Acrylates, and Methacrylates

DTBP is widely employed as an initiator for the polymerization of a variety of monomers, including ethylene, styrene, acrylates, and methacrylates. nih.govmdpi.com The thermal decomposition of DTBP generates tert-butoxyl radicals, which then add to the monomer's double bond, initiating the polymer chain growth.

In the case of styrene , DTBP can be used for both polymerization and copolymerization in a temperature range of 95-185°C. mdpi.com For the polymerization of acrylates and methacrylates , DTBP is effective as an initiator for solution (co)polymerization in the temperature range of 130-175°C, which is particularly relevant for the manufacturing of coatings. mdpi.com The choice of initiator and reaction conditions allows for the control of polymer properties such as molecular weight and molecular weight distribution.

MonomerPolymerization Temperature Range (°C)Resulting PolymerKey Applications
Ethylene180-300 eni.comLow-Density Polyethylene (B3416737) (LDPE)Films, packaging, bags eni.com
Styrene95-185 mdpi.comPolystyrenePackaging, insulation
Acrylates130-175 mdpi.comPolyacrylatesCoatings, adhesives
Methacrylates130-175 mdpi.comPolymethacrylatesCoatings, resins

Production of Low-Density Polyethylene (LDPE)

DTBP is an efficient initiator for the production of Low-Density Polyethylene (LDPE) through high-pressure free-radical polymerization. nih.govmdpi.commdpi.com This process is typically carried out in either tubular or autoclave reactors at pressures up to 3000 bar and temperatures up to 300°C. eni.comyoutube.com

Tubular Reactors: These are long, jacketed tubes where the reaction mixture flows. The temperature is controlled by injecting initiators at various points along the reactor. Tubular reactors generally operate at higher pressures (up to 3,000 bar) and result in LDPE with a higher molecular weight and more short-chain branches compared to the autoclave process. eni.comportfolio-pplus.com

Autoclave Reactors: These are stirred vessels that allow for good mixing and temperature control. They typically operate at lower pressures (below 2,000 bar) than tubular reactors. portfolio-pplus.com The resulting LDPE from autoclave reactors often has different properties, which can be tailored for specific applications. scribd.com

In both processes, DTBP is often used in combination with other peroxides to ensure a broad reactivity range and to optimize the polymerization process. mdpi.commdpi.com

Reactor TypeOperating Pressure (bar)Typical Product Characteristics
TubularUp to 3,000 portfolio-pplus.comHigher molecular weight, more short-chain branches portfolio-pplus.com
AutoclaveBelow 2,000 portfolio-pplus.comCan produce specialty LDPE and copolymers scribd.com

Polymerization of Vinyl Chloride and Other Unsaturated Compounds

DTBP can be used as an initiator for the polymerization of vinyl chloride to produce polyvinyl chloride (PVC). pergan.com The free radicals generated from DTBP initiate the chain-growth polymerization of vinyl chloride monomers. youtube.com The polymerization of vinyl chloride is a significant industrial process, and the choice of initiator can influence the properties of the resulting PVC resin. researchgate.net Beyond vinyl chloride, DTBP is also effective in initiating the polymerization of other unsaturated compounds, contributing to the synthesis of a diverse range of polymers. pergan.com

Copolymerization Studies

DTBP is also utilized in copolymerization studies, where two or more different monomers are polymerized together. For instance, in the synthesis of ethylene-vinyl acetate (B1210297) (EVA) copolymers, DTBP can act as the initiator. scribd.com Copolymerization allows for the creation of polymers with tailored properties that combine the characteristics of the individual monomers. Research has explored the use of DTBP in the copolymerization of various monomers, including studies on the alternating copolymerization between electron-rich and electron-deficient monomers. queensu.ca For example, peroxide-initiated reactions of cis-cyclooctene with N-phenylmaleimide can generate highly alternating copolymers. queensu.ca

Alkyloxy Radical Polymerization Mechanisms

The initiation process by DTBP is a prime example of alkyloxy radical polymerization. The process begins with the homolytic cleavage of the O-O bond in DTBP, typically induced by heat, to generate two tert-butoxyl radicals ((CH₃)₃CO•). nih.gov

(CH₃)₃COOC(CH₃)₃ → 2 (CH₃)₃CO•

These tert-butoxyl radicals are highly reactive and can undergo several key reactions:

Hydrogen Atom Transfer (HAT): The radical can abstract a hydrogen atom from a substrate, generating a new radical on the substrate and a molecule of tert-butanol (B103910). nih.gov

β-Scission: The tert-butoxyl radical can undergo fragmentation to produce a methyl radical (•CH₃) and acetone (B3395972) ((CH₃)₂CO). nih.govmdpi.com

Addition to a Double Bond: The radical can add to the double bond of a monomer, which is the key step in initiating polymerization.

The specific pathway taken by the tert-butoxyl radical depends on the reaction conditions, including temperature and the nature of the monomer and solvent present. nih.gov

Initiation of N-Vinylpyrrolidone Polymerization

DTBP can be used as an initiator for the polymerization of N-vinylpyrrolidone (NVP), although it may require higher temperatures (100°C or more) under pressurized conditions due to its high decomposition temperature. The tert-butoxyl radicals generated from DTBP initiate the polymerization of NVP to form polyvinylpyrrolidone (B124986) (PVP), a polymer with numerous applications in the pharmaceutical and cosmetic industries. The kinetics and mechanism of NVP polymerization are influenced by the choice of initiator and the reaction medium. researchgate.net Studies have shown that the nature of the solvent can affect the propagation reaction in NVP polymerization. researchgate.net

DTBP in Polymer Modification and Cross-linking

Di-tert-butyl peroxide (DTBP) is a versatile organic peroxide utilized in polymer modification, primarily for its role as a cross-linking agent. atamanchemicals.com The process of cross-linking involves the formation of a three-dimensional network by creating chemical bonds between polymer chains. pergan.com This structural change significantly alters the material's properties. Upon thermal decomposition at temperatures above 100°C, DTBP generates highly reactive tert-butoxy (B1229062) free radicals. atamankimya.comresearchgate.net These radicals can abstract hydrogen atoms from polymer backbones, creating macroradicals on adjacent chains which then combine to form stable carbon-carbon cross-links. researchgate.netnih.gov This method is advantageous as it can be used for both saturated and unsaturated polymers and often results in vulcanizates with superior heat resistance and lower compression set compared to traditional sulfur curing. youtube.comkpi.ua

Cross-linking of Elastomers (Natural and Synthetic Rubber)

DTBP serves as an effective vulcanizing agent for various elastomers, including diene rubbers, polyurethane elastomers, and silicone rubber. made-in-china.com In these applications, the peroxide-initiated cross-linking creates a robust network structure that enhances the material's mechanical properties. The resulting cross-linked elastomers exhibit good tensile strength, elongation, and resistance to compression and permanent deformation. made-in-china.com DTBP is particularly noted as a high-temperature peroxide with a decomposition range between 150 and 170°C, making it suitable for cross-linking synthetic rubbers like EPDM (ethylene-propylene-diene monomer) used in demanding automotive and industrial applications. youtube.com A key advantage of using DTBP is the formation of volatile and odorless decomposition products (primarily acetone and ethane), which prevents the blooming effect—a surface discoloration that can occur with sulfur-cured rubbers. researchgate.netspecialchem.com

Cross-linking of Polyethylene and Polyolefins

DTBP is widely employed as a cross-linking agent for polyolefins, particularly polyethylene (PE), including high-density polyethylene (HDPE) and low-density polyethylene (LDPE). specialchem.combehinpolymerco.comwindows.net The cross-linking of polyethylene (producing PE-X or XLPE) transforms the thermoplastic material into a thermoset, which does not melt and has enhanced properties. pergan.com The process is typically carried out via extrusion at temperatures above 180°C. windows.net The resulting three-dimensional network structure significantly improves the polymer's impact resistance, abrasion resistance, and resistance to stress cracking. pergan.com

Research has demonstrated the effectiveness of DTBP in enhancing PE properties. In one study, cross-linking HDPE with DTBP alone achieved a cross-linking degree of 74.7%. mdpi.com When combined with a co-agent like triallyl isocyanurate (TAIC), the cross-linking degree increased to 82.1%. mdpi.com This modification led to substantial improvements in the material's performance, as detailed in the table below. mdpi.com

Table 1: Comparison of Mechanical and Thermal Properties of HDPE Before and After Cross-linking with a DTBP/TAIC System

PropertyNeat HDPEHDPE + 2.5% DTBPHDPE + 2.5% DTBP + 0.3% TAICImprovement (vs. Neat HDPE)
Cross-linking Degree (%)-74.782.1-
Heat Deformation Temperature (°C)--80.122% increase over DTBP alone
Impact Strength (kJ/m²)--104.73207% increase
Flexural Strength (MPa)--33.622% increase
Data sourced from a study on compounding cross-linkers for HDPE. mdpi.com

Rheology Control of Polypropylene (B1209903)

In contrast to its cross-linking action in polyethylene, DTBP is used to induce chain scission in polypropylene (PP) in a process known as vis-breaking or Controlled Rheology Polypropylene (CRPP). specialchem.comarkema.com This process is conducted in an extruder at temperatures between 200°C and 250°C. windows.netarkema.com The peroxide-generated radicals preferentially attack the tertiary carbons on the PP backbone, leading to the breaking of the polymer chains (β-scission).

This controlled degradation lowers the average molecular weight and narrows the molecular weight distribution of the polypropylene. specialchem.comarkema.com The primary goal is to improve the melt flow properties, specifically to increase the melt flow index (MFI). arkema.com This modification enhances the processability of the resin, allowing for faster molding and reduced deformation in the final product. made-in-china.comarkema.com The melt-flow index of the resulting controlled-rheology polypropylene is directly dependent on the concentration of DTBP used. specialchem.com

Improvement of Mechanical and Thermal Properties of Polymers through Cross-linking

The creation of a three-dimensional network through DTBP-induced cross-linking leads to significant enhancements in the mechanical and thermal properties of polymers. researchgate.netdtic.mil By restricting the movement of polymer chains, cross-linking increases the material's rigidity and dimensional stability. researchgate.netdtic.mil

Key Improvements:

Thermal Stability: Cross-linked polymers exhibit higher heat resistance and lower thermal shrinkage. nih.gov For example, cross-linked HDPE shows significantly better thermal stability at elevated temperatures compared to its non-cross-linked counterpart. mdpi.comnih.gov A higher cross-link density is known to lead to higher thermal stability. researchgate.net

Mechanical Strength: Properties such as tensile strength, flexural strength, and impact strength are generally improved. mdpi.comnih.gov Studies on HDPE cross-linked with a DTBP and TAIC system reported a 207% increase in impact strength and a 22% increase in flexural strength. mdpi.com In another application, cross-linking chitosan (B1678972) scaffolds with a DTBP derivative increased their tensile strength. nih.gov

Creep and Stress Resistance: The network structure provides excellent dimensional stability and reduces the tendency of the material to deform under a constant load (creep). dtic.mil Resistance to environmental stress cracking is also significantly increased. pergan.com

The extent of property improvement is directly related to the cross-linking density; generally, higher cross-link densities lead to greater increases in tensile strength, modulus, and glass transition temperature. nih.gov

Finishing Catalyst in Polymer Production

This compound is utilized as a catalyst in the manufacture of various polymers, often in the final stages of the production process. atamanchemicals.comchegg.com It is described as a finishing catalyst for polystyrene. atamanchemicals.com In the polymerization of monomers like styrene, DTBP can be used in the temperature range of 95-185°C. atamankimya.com Often, it is used in combination with other peroxides that have different activities to enhance reactor efficiency and minimize the residual monomer content in the final polymer, ensuring a more complete reaction. atamankimya.com

Studies on Polymer End-Groups Derived from DTBP

When this compound is used as a radical initiator for polymerization, the chemical nature of the resulting polymer chain ends is determined by its decomposition pathway. acs.org The thermal decomposition of DTBP first involves the homolytic cleavage of the weak peroxide bond to form two tert-butoxy radicals ((CH₃)₃CO•). researchgate.net

These tert-butoxy radicals can then initiate polymerization by adding to a monomer molecule. In this case, the polymer chain will have a tert-butoxy group at its starting end.

(CH₃)₃CO• + M → (CH₃)₃CO-M•

Alternatively, the tert-butoxy radical can undergo a further decomposition reaction (β-scission) to yield a stable acetone molecule and a highly reactive methyl radical (•CH₃). researchgate.net

(CH₃)₃CO• → (CH₃)₂C=O + •CH₃

This methyl radical can also initiate polymerization, which would result in a methyl group at the polymer chain's initiating end. acs.org

•CH₃ + M → CH₃-M•

Therefore, polymers initiated with DTBP can possess end-groups derived from either the tert-butoxy radical or the methyl radical. The relative prevalence of these end-groups depends on the reaction conditions, such as temperature and monomer reactivity, which influence the rate of β-scission of the tert-butoxy radical versus its rate of addition to a monomer. acs.org

Combustion and Fuel Chemistry Research

DTBP as a Cetane Enhancer in Fuels

DTBP is recognized as an effective cetane improver, a substance used to increase the cetane number of a fuel, which is a measure of its combustion quality during compression ignition. A higher cetane number indicates a shorter ignition delay time.

Research has shown that DTBP is a cost-effective option for improving diesel fuel's cetane number and, consequently, reducing engine emissions osti.gov. When compared to the traditional cetane improvement additive, 2-ethylhexyl nitrate (2-EHN), di-t-butyl peroxide was found to be approximately 85% to 90% as effective on average . The use of DTBP is particularly valuable in regions with environmental legislation limiting fuel nitrogen content, as it can raise the cetane number without adding nitrogen to the fuel sae.org.

The effectiveness of DTBP, known as cetane response, has been studied across various diesel fuels and blend stocks . Studies have also investigated its use in alternative fuels. For instance, in a blend of 20% peppermint bio-oil and diesel (P20), which suffers from a low cetane index, the addition of DTBP was shown to improve ignition quality through self-accelerated decomposition, leading to better engine performance compared to another improver, Diethyl Ether (DEE) mdpi.comuwasa.fi. The primary role of DTBP in enhancing ignition is attributed to its rapid heat release upon decomposition, which increases the initial temperature in a very short time sae.org. Both DTBP and 2-EHN have been found to significantly reduce all regulated and unregulated emissions, including oxides of nitrogen (NOx) sae.org. Notably, NOx emissions from fuels treated with DTBP are consistently lower than those from fuels treated with nitrate at similar cetane levels osti.gov.

Cetane Improver Performance Comparison
Cetane ImproverRelative EffectivenessKey AdvantageEffect on EmissionsReference Fuel
Di-tert-butyl peroxide (DTBP)85-90% as effective as 2-EHNAdds no nitrogen to fuelReduces NOx emissions more than 2-EHN at similar cetane levelsU.S. No. 2 Diesel
2-ethylhexyl nitrate (2-EHN)Traditional benchmarkWidely usedSignificantly reduces regulated emissionsU.S. No. 2 Diesel
Diethyl Ether (DEE)Effective in bio-oil blendsIncreases fuel's cetane valueReduces NOx emissionsPeppermint Oil/Diesel Blend (P20)

Studies on Ignition and Combustion Characteristics of DTBP-Containing Fuels

The addition of DTBP to various fuels has a pronounced effect on their ignition and combustion behavior, primarily by shortening the ignition delay period. The weak O-O peroxide bond in DTBP readily breaks at higher temperatures, initiating decomposition acs.org.

In diesel engines, adding DTBP advances the ignition timing, and this effect becomes more significant with higher concentrations of the additive nanoient.orgresearchgate.net. Studies on dual-fuel diesel engines using hydrogen as a secondary fuel found that the addition of more than 2% DTBP decreased both the physical and chemical ignition delay nanoient.orgnanoient.org. This reduction is attributed to DTBP's nature as a cetane improver, which accelerates the chemical reaction rate and pre-ignition reactions nanoient.orgresearchgate.net. The principal contribution of DTBP's decomposition is to rapidly augment the local temperature, thereby promoting the initiation of the hydrocarbon fuel's oxidation nanoient.org.

In Homogeneous Charge Compression Ignition (HCCI) engines, DTBP has been investigated for its ability to advance combustion timing. Adding small amounts (1-3%) of DTBP to ethanol and diethyl ether (DEE) in ethanol blends consistently advanced combustion timing escholarship.orgsae.org. The thermal effects from the exothermic decomposition of DTBP are considered more important than the kinetic influences in this advancement escholarship.orgsae.org. The decomposition of DTBP into two t-butoxy radicals occurs in the 600-650K temperature range, which then primarily forms acetone (B3395972) and a methyl radical escholarship.org.

Effect of DTBP on Ignition Delay
Fuel TypeDTBP ConcentrationObserved EffectEngine TypeKey Finding
Diesel> 2%Decreased physical and chemical ignition delayDual-fuel diesel engineCetane improving nature accelerates pre-ignition reactions. nanoient.orgnanoient.org
Ethanol1-3%Advanced combustion timingHCCIThermal effects of decomposition are dominant. escholarship.orgsae.org
Diethyl Ether (DEE) in Ethanol1-3%Advanced combustion timing (more than ethanol alone)HCCIDemonstrates influence on different fuel blends. escholarship.orgsae.org
Butaneϕ≈0.2 to total oxygenSignificantly enhances ignition at high pressure/low tempLPG DI Diesel (modeled)Effect diminishes at low pressure/high temp. sae.org

Kinetic and Numerical Studies of DTBP Additives in Fuels

Kinetic and numerical modeling provides deeper insight into the mechanisms by which DTBP influences fuel combustion. These studies focus on developing and refining reaction mechanisms to accurately simulate the behavior of DTBP-containing fuels under various conditions.

Numerical investigations have confirmed that DTBP enhances the reactivity of fuels like methanol and ethanol, with the rate of enhancement decreasing as the DTBP percentage increases acs.orgresearchgate.netfigshare.com. The enhanced reactivity is attributed to both thermal and chemical effects: the heat released during DTBP decomposition and the generation of reactive radicals acs.orgresearchgate.netfigshare.com. A reduced primary reference fuel (PRF)–methanol–ethanol–DTBP mechanism has been proposed to simulate HCCI combustion processes acs.orgresearchgate.net.

The combustion of DTBP itself is complex. In the presence of oxygen, it can exhibit a two-stage ignition. The first, lower-temperature stage involves the thermal decomposition of DTBP to acetone and ethane (B1197151). The second, high-temperature stage involves the chain-branching reactions for the combustion of these intermediates acs.orgresearchgate.net. A seven-step chemical reaction mechanism for DTBP has been combined with a diesel surrogate fuel mechanism to model the effect of cetane number on ignition researchgate.net. Modeling has also been used to investigate DTBP's effectiveness in extending the light load limit in HCCI engines, showing that simulation trends align well with experimental results sae.org. A kinetic modeling study on the effects of DTBP and 2-EHN on toluene (B28343) primary reference fuels (TPRF) found that while the first-stage heat release was similar for both additives, the subsequent reaction pathways differed researchgate.netscispace.com.

Flame Heights of DTBP Pool Fires and Modelling

The study of DTBP pool fires is crucial for understanding its hazards and for developing safety protocols. Organic peroxides like DTBP are known to be highly reactive and combustible due to their energy-rich -O-O- bond aidic.itdoaj.org. Experimental studies have been conducted to determine the flame heights of DTBP pool fires with varying diameters.

In one study, pool fires with diameters ranging from 0.03 m to 3 m were analyzed. The time-averaged relative flame heights (Hav/d) were found to be in the range of 3.1 to 14.8, while the maximum relative flame heights (Hmax/d) were between 3.5 and 17.6 aidic.itdoaj.org. A key finding is that the time-averaged flame height of DTBP pool fires is approximately two times higher than that of hydrocarbon pool fires, which has significant implications for calculating critical thermal safety distances aidic.it.

Common flame height correlations derived from hydrocarbon pool fires are inadequate for estimating the flame heights of DTBP pool fires aidic.it. Consequently, new Froude number correlations have been proposed specifically for DTBP aidic.it. Further research into the thermal radiation of DTBP pool fires using experimental investigation and CFD simulation helps in predicting temperature profiles and surface emissive power, which are critical for hazard assessment nih.gov.

Experimental Flame Height Data for DTBP Pool Fires
Pool Diameter (d)Relative Time-Averaged Flame Height (Hav/d)Relative Maximum Flame Height (Hmax/d)Observation
0.03 m - 3 m3.1 - 14.83.5 - 17.6DTBP flame heights are ~2x higher than typical hydrocarbon fuels. aidic.itdoaj.org
1.12 m--Predicted surface emissive power of 115 kW/m² vs. measured 130 kW/m². nih.gov
3.4 m--Predicted surface emissive power of 180 kW/m² vs. measured 250 kW/m². nih.gov

Environmental and Safety Considerations in Research Settings

Occupational Exposure and Safety Protocols in Research

Handling Di-tert-butyl peroxide (DTBP) in a research setting necessitates strict adherence to safety protocols to mitigate risks associated with its hazardous properties. The primary routes of occupational exposure are through skin contact and inhalation. arkema.com Manufacturing processes are often conducted in closed systems behind anti-deflagration walls to minimize worker exposure. arkema.com However, in a laboratory environment, exposure can occur during activities such as loading, unloading, mixing, sampling, and maintenance operations. arkema.com Therefore, it is crucial that all personnel are thoroughly trained to minimize their exposure to the compound. arkema.com

To ensure the safety of laboratory personnel, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:

Eye and Face Protection: Chemical safety glasses or goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required to protect against splashes. ku.edu.tr In some situations, a full-face shield may be necessary. szabo-scandic.com

Skin Protection: A protective suit and appropriate protective clothing should be worn to prevent skin contact. arkema.comku.edu.tr Gloves made of suitable materials such as PVC or neoprene that have been tested to EN374 standards are recommended. arkema.com It is important to note that some plastic PPE may not be suitable as they can generate static electricity. szabo-scandic.com

Respiratory Protection: In situations where ventilation is insufficient, suitable respiratory equipment is necessary. arkema.com A NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended, particularly when weighing and diluting the neat chemical. nih.gov

Table 1: Personal Protective Equipment for this compound

Protection TypeRecommended Equipment
Eye/Face Protection Safety glasses/goggles (compliant with OSHA 29 CFR 1910.133 or EN166), full-face shield as needed. ku.edu.trszabo-scandic.com
Skin Protection Protective suit, appropriate protective clothing, PVC or neoprene gloves (tested to EN374). arkema.comku.edu.tr
Respiratory Protection Suitable respiratory equipment in case of insufficient ventilation, NIOSH-approved half-face respirator with appropriate cartridges. arkema.comnih.gov

Proper ventilation and the use of specialized equipment are critical in mitigating the risks of fire and explosion associated with this compound.

Ventilation: Work areas must be equipped with sufficient air exchange and/or exhaust ventilation systems. arkema.com Local exhaust ventilation is generally required to control exposure. szabo-scandic.com It is crucial to prevent the accumulation of vapors, which can form explosive mixtures with air. united-initiators.com

Explosion-Proof Equipment: All electrical equipment, including lighting and ventilation systems, must be explosion-proof. ku.edu.trnih.govilo.org Non-sparking tools should be used in areas where explosive vapor/air mixtures may occur. arkema.com Additionally, measures to prevent the buildup of electrostatic charge, such as grounding and bonding containers during transfer, are essential. ku.edu.trnih.gov

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent further hazards.

Immediate Actions: All sources of ignition must be eliminated from the immediate area. noaa.gov The spill area should be isolated, and unnecessary personnel evacuated. noaa.govuow.edu.au

Containment: The spill should be contained using an inert, damp, non-combustible material such as vermiculite, sand, or earth. ku.edu.tr Combustible absorbents like sawdust must not be used. nih.govilo.org The spread of the liquid can be controlled by creating a dike around the spill. ouhsc.edu

Cleanup and Disposal: The absorbed material should be collected using clean, non-sparking tools and placed into a loosely covered plastic container for later disposal. noaa.gov The spill area should then be cleaned with soap and water. ouhsc.edu Spilled material should never be returned to the original container. arkema.comunited-initiators.com It is important to avoid runoff into storm sewers and waterways. ku.edu.tr

Table 2: Spill Response Procedures for this compound

StepAction
1. Isolate & Secure Eliminate all ignition sources, evacuate the immediate area, and control access. noaa.govnoaa.govuow.edu.au
2. Contain Spill Use inert, non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials. ku.edu.trnih.gov
3. Clean Up Collect absorbed material with non-sparking tools and place in a suitable container for disposal. noaa.gov
4. Decontaminate Clean the affected area thoroughly with soap and water. ouhsc.edu

Waste Management and Recycling Efforts in Industrial Processes

The disposal of this compound and its contaminated materials must be handled as hazardous waste in accordance with local, state, and federal regulations. szabo-scandic.com One common method of disposal is incineration, where the product is diluted in a suitable flammable solvent to ensure the amount of active oxygen is below 1%. arkema.com Waste generators are responsible for determining if the discarded chemical is classified as a hazardous waste. ku.edu.tr

Efforts have been made in some industrial processes to recycle this compound and other peroxides to reduce waste. atamanchemicals.com These regeneration processes involve treating waste peroxides to recover useful compounds, thereby minimizing their environmental impact. atamanchemicals.com

Environmental Fate and Degradation Studies

The release of this compound into the environment can occur through various waste streams from its production and use as a polymerization catalyst. nih.gov It is considered harmful to aquatic life with long-lasting effects. arkema.com Studies have shown that it is not readily biodegradable, with a Japanese MITI test indicating 0% of the Theoretical BOD was reached in 4 weeks. nih.gov While it is presumed to be persistent, it is not considered bioaccumulative. arkema.com

If released into the atmosphere, this compound will exist solely as a vapor due to its vapor pressure of 25.1 mm Hg at 25 °C. nih.gov In the vapor phase, it is subject to degradation through reaction with photochemically-produced hydroxyl radicals. nih.gov The estimated half-life for this atmospheric reaction is 15 days. nih.gov Additionally, this compound absorbs light at wavelengths greater than 290 nm, which suggests it may also be susceptible to direct photolysis by sunlight. nih.gov

Potential for Direct Photolysis by Sunlight

This compound (DTBP) can be decomposed by light, a process known as photolysis. atamanchemicals.com The decomposition is typically accelerated by higher temperatures and UV light. atamanchemicals.com Research has shown that DTBP undergoes photolysis when exposed to ultraviolet (UV) radiation. mdpi.comresearchgate.net Specifically, studies have been conducted using UV light at a wavelength of 3130 Å (313 nm), which falls within the UVA spectrum. researchgate.netcapes.gov.br Direct photolysis of organic peroxides generally requires UV light or high-power white light. mdpi.com Given that sunlight contains UV radiation, this suggests a potential pathway for the environmental degradation of DTBP.

Mobility in Soil

The mobility of this compound in soil is expected to be moderate. nih.gov This assessment is based on an estimated soil organic carbon-water (B12546825) partition coefficient (Koc) value. nih.gov A higher Koc value generally indicates that a chemical is more likely to adsorb to soil particles and less likely to move through the soil with water.

Parameter Estimated Value Implication for Soil Mobility
Soil Organic Carbon-Water Partition Coefficient (Koc)620Moderate Mobility nih.gov

Volatilization from Moist and Dry Soil Surfaces

Volatilization is considered an important environmental fate process for this compound from moist soil surfaces. nih.gov This is based on its estimated Henry's Law constant of 0.0483 atm-cu m/mole. nih.gov Additionally, DTBP may also volatilize from dry soil surfaces, a behavior predicted by its vapor pressure. nih.gov The compound is described as being highly volatile. atamanchemicals.com

Soil Condition Volatilization Potential Governing Factor (Estimated)
Moist SoilExpected to be an important fate process nih.govHenry's Law Constant (0.0483 atm-cu m/mole) nih.gov
Dry SoilMay volatilize nih.govVapor Pressure nih.gov

Degradation in Wastewater Treatment

Releases of this compound into the environment during industrial use can occur via wastewater. arkema.com In the case of wet processes, any releases to water are to be directed to a wastewater treatment plant. arkema.com The substance can be discharged in wastewater when in compliance with local regulations. arkema.com One source suggests DTBP can be used for wastewater treatment as it reacts with organic matter and produces less sludge than chlorine. atamanchemicals.com

However, the biodegradability of this compound appears to be limited. In a Japanese MITI (Ministry of International Trade and Industry) test, the substance achieved 0% of its Theoretical Biochemical Oxygen Demand (BOD) over a 4-week period. nih.gov This result indicates that biodegradation is not a significant environmental fate process for this compound in water or soil. nih.gov

Regulatory Compliance and Safety Guidelines in Research and Industrial Use

The use of this compound in research and industrial settings is governed by strict safety guidelines due to its hazardous properties. It is a highly flammable liquid and vapor, and heating may cause a fire. ilo.orgsigmaaldrich.com It is also a strong oxidant that can react violently with combustible and reducing materials. nih.govilo.org

Handling and Storage: Proper handling and storage procedures are critical to ensure safety.

Ignition Sources: All sources of ignition, such as open flames, sparks, and hot surfaces, must be eliminated from areas where DTBP is handled and stored. arkema.comilo.org Smoking is prohibited. ilo.orgsigmaaldrich.com

Equipment: Use of explosion-proof electrical, ventilating, and lighting equipment is required. arkema.comilo.org Only non-sparking tools should be used, and measures to prevent static discharge, such as grounding and bonding containers during transfer, must be implemented. arkema.comsigmaaldrich.com

Storage Conditions: DTBP should be stored in a cool, fireproof location, separated from incompatible materials like combustible substances and reducing agents. arkema.comilo.org It should be kept in its original, well-closed container. ilo.orgsigmaaldrich.com Temperatures above 40°C should be avoided to maintain its technical properties. arkema.com

Workplace Practices: The quantity of the peroxide in the work area should be strictly limited to the amount necessary for the task at hand. arkema.com Great cleanliness in work areas is an important safety factor. arkema.com

Personal Protective Equipment (PPE): To minimize exposure, appropriate PPE must be worn.

Eye/Face Protection: Safety glasses or goggles are necessary. arkema.com

Skin Protection: A protective suit and gloves made of suitable materials like PVC or neoprene are recommended. arkema.com

Respiratory Protection: In case of insufficient ventilation, suitable respiratory equipment, such as a filter respirator for organic gases and vapors, should be used. arkema.comilo.org

Regulatory and Hazard Information: DTBP is subject to specific regulations for transportation and is classified based on its health hazards.

Transportation: It is classified under UN 3107 as an Organic Peroxide Type E, liquid, with a UN Hazard Class of 5.2. sigmaaldrich.com

Health Hazards: The chemical is classified as suspected of causing genetic defects (Germ cell mutagenicity – Category 2). sigmaaldrich.comindustrialchemicals.gov.au It can also cause irritation to the eyes, skin, and respiratory system. ilo.orgwikipedia.org

Guideline Category Specific Recommendations
Handling Eliminate ignition sources; use non-sparking tools; prevent static discharge; avoid confinement. arkema.comilo.org
Storage Store in a cool, fireproof, well-ventilated area; separate from combustibles and reducing agents. arkema.comilo.org
Personal Protective Equipment Safety glasses/goggles, chemical-resistant gloves (PVC, neoprene), protective suit, respiratory protection as needed. arkema.com
UN Transport Classification UN 3107, Organic Peroxide Type E, liquid, Class 5.2. sigmaaldrich.com
GHS Hazard Statement H341: Suspected of causing genetic defects. sigmaaldrich.comindustrialchemicals.gov.au

Future Research Directions and Emerging Applications

Development of Novel Synthetic Methodologies Utilizing DTBP

The role of Di-tert-butyl peroxide (DTBP) as a radical initiator is being leveraged to develop innovative and efficient synthetic methodologies in organic chemistry. researchgate.netorganic-chemistry.org These methods often focus on metal-free conditions, promoting greener and more sustainable chemical transformations. researchgate.net

One significant area of research is the DTBP-promoted C-H functionalization. This approach allows for the direct conversion of ubiquitous C-H bonds into valuable C-C, C-N, and C-S bonds, streamlining synthetic pathways. For instance, researchers have developed a DTBP-promoted synthesis of oxindoles through an intramolecular dehydrogenative coupling of C(sp2)-H and C(sp3)-H bonds. researchgate.net This metal- and base-free protocol offers a more environmentally friendly alternative to traditional methods that often rely on heavy metals and hazardous reagents. researchgate.net

Furthermore, DTBP has been instrumental in the development of novel annulation reactions for the synthesis of heterocyclic compounds. A notable example is the synthesis of benzosiloles from tertiary arylsilanes and internal alkynes under transition-metal-free oxidative conditions, where a silyl (B83357) radical generated from the reaction with a t-BuO radical is a key intermediate. rsc.org Similarly, DTBP has been used in the synthesis of benzophospholes and benzothiophenes. rsc.org

The visible-light-induced oxidative coupling of phenols using DTBP represents another innovative approach. researchgate.net This metal-free process, irradiated by blue LEDs, generates tert-butoxyl radicals that induce the selective homo-coupling of phenols and cross-coupling of phenols with naphthols under mild conditions. researchgate.net

Recent studies have also explored the use of DTBP in cascade reactions. For example, a copper-catalyzed radical cascade cyclization of N-substituted pyrrole-2-carboxaldehydes with N-substituted maleimides, initiated by DTBP, has been developed for the synthesis of fused-ring pyrrolizine derivatives. bohrium.com

Table 1: Examples of Novel Synthetic Methodologies Utilizing DTBP

Reaction TypeSubstratesCatalyst/PromoterKey Features
Intramolecular Dehydrogenative CouplingN-aryl-3-methylbutanamidesDTBPMetal-free, base-free synthesis of oxindoles. researchgate.net
Annulative Benzofuran SynthesisPhenols and AlkynesDTBP/IodineMetal-free synthesis of substituted benzofurans.
Annulative Benzosilole SynthesisTertiary Arylsilanes and Internal AlkynesDTBPTransition-metal-free, involves a silyl radical intermediate. rsc.org
Visible-Light-Induced Oxidative CouplingPhenols, NaphtholsDTBP/Blue LEDsMetal-free, mild reaction conditions. researchgate.net
Radical Cascade CyclizationN-substituted pyrrole-2-carboxaldehydes and N-substituted maleimidesCu-catalyst/DTBPAtom-economic synthesis of fused-ring pyrrolizine derivatives. bohrium.com

Exploration of DTBP in Advanced Material Science

The unique properties of DTBP make it a valuable tool in the field of advanced material science, particularly in the synthesis and modification of polymers and nanocomposites. Its role extends beyond a simple polymerization initiator to a key agent for tailoring material properties for specific high-performance applications. atamanchemicals.comhighmountainco.com

DTBP is extensively used for the crosslinking of polymers such as polyethylene (B3416737) (PE) and silicone rubbers. atamanchemicals.comspecialchem.com This process enhances the mechanical strength, thermal stability, and chemical resistance of the materials. atamanchemicals.com In the production of cross-linked polyethylene (PEX), DTBP facilitates the formation of a three-dimensional network structure, which is crucial for applications requiring high durability, such as in pipes (B44673) for hot water and chemical transport. atamanchemicals.com

In the realm of polypropylene (B1209903) (PP) modification, DTBP is employed for controlled rheology (CR) applications. specialchem.com By initiating the degradation of the polymer chains in a controlled manner, DTBP lowers the molecular weight and narrows the molecular weight distribution of the PP. specialchem.com This process improves the melt flow index, making the polymer easier to process for applications like fiber and film production. perodox.com

The application of DTBP in the development of advanced nanocomposites is a growing area of research. It facilitates the in-situ polymerization of monomers in the presence of nanofillers, leading to the formation of polymer-based nanocomposites with enhanced properties. atamanchemicals.comhighmountainco.com These materials are being explored for use in advanced electronics and aerospace components where high performance is critical. atamanchemicals.comperodox.com

Furthermore, DTBP is being investigated for the surface modification of polymers, which can improve adhesion, biocompatibility, and other surface-specific properties. highmountainco.com This is particularly relevant in the development of biomedical devices and materials. highmountainco.com

Table 2: Applications of DTBP in Advanced Material Science

ApplicationPolymer/MaterialFunction of DTBPResulting Improvement
CrosslinkingPolyethylene, Silicone RubberCrosslinking AgentEnhanced mechanical strength, thermal stability, and chemical resistance. atamanchemicals.comspecialchem.com
Controlled RheologyPolypropyleneDegradation InitiatorImproved melt flow index and processability. specialchem.comspecialchem.comperodox.com
Nanocomposite SynthesisVarious Polymers with NanofillersPolymerization InitiatorEnhanced mechanical and thermal properties for advanced applications. atamanchemicals.comhighmountainco.com
Surface ModificationVarious PolymersSurface Grafting InitiatorImproved adhesion and biocompatibility. highmountainco.com
Biomedical MaterialsBiopolymersCrosslinking AgentEnhanced stability and controlled drug release. atamanchemicals.comhighmountainco.com

Refined Kinetic Modeling for Complex Reaction Systems

Accurate kinetic modeling is crucial for the design, optimization, and safety of chemical processes involving DTBP. Given the complexity of its decomposition and subsequent radical reactions, researchers are developing more refined kinetic models to better predict its behavior in complex reaction systems.

A significant advancement in this area is the development of comprehensive kinetic models for the adiabatic decomposition of DTBP, both in its neat form and in solvent mixtures. researchgate.net These models, often developed using software like BatchCAD, are based on the simultaneous treatment of mass and energy balances. researchgate.net By analyzing the decomposition products under adiabatic conditions using techniques like gas chromatography-mass spectroscopy, researchers can elucidate the mechanistic pathways and derive more accurate kinetic parameters. researchgate.net Such comprehensive studies help to resolve ambiguities regarding the decomposition mechanism and its kinetics. researchgate.net

Data-driven approaches are also emerging as powerful tools for kinetic modeling. For instance, data-driven recursive kinetic models, which leverage machine learning algorithms, can predict kinetic profiles based on various operational variables without relying on traditional concentration-time equations. chemrxiv.org While not yet specifically applied to DTBP in the reviewed literature, this methodology holds promise for modeling its complex reaction kinetics in diverse environments. chemrxiv.org

A mechanism-oriented approach to kinetic modeling is also gaining traction. This methodology emphasizes a detailed understanding of the reaction mechanism and the collection of appropriate experimental data for model development and evaluation. nih.gov Instead of relying solely on statistical indices, this approach uses a fitting index based on a weighted continuous error range centered on simulated data, providing a more robust evaluation of the model's accuracy. nih.gov

These refined kinetic models are essential for predicting the behavior of DTBP in various applications, from polymerization processes to its use as a fuel additive, where understanding ignition delay and combustion characteristics is critical. researchgate.netnist.gov

Table 3: Approaches to Refined Kinetic Modeling of DTBP

Modeling ApproachKey FeaturesSoftware/TechniquesApplication
Comprehensive Adiabatic Decomposition ModelingSimultaneous mass and energy balance treatment; elucidation of mechanistic pathways. researchgate.netBatchCAD, GC-MSProcess safety and optimization. researchgate.net
Data-Driven Recursive Kinetic ModelingMachine learning-based prediction of kinetic profiles from operational variables. chemrxiv.orgMachine Learning AlgorithmsPrediction of reaction kinetics in complex systems. chemrxiv.org
Mechanism-Oriented Kinetic ModelingFocus on detailed reaction mechanism and weighted error for model evaluation. nih.govN/AAccurate model development and validation for complex reactions. nih.gov

Sustainable Chemistry Initiatives with DTBP

The principles of green and sustainable chemistry are increasingly influencing the use and development of chemical processes involving DTBP. researchgate.netbenthamdirect.com Research efforts are focused on minimizing the environmental impact of DTBP-mediated reactions and exploring its use in more sustainable applications. perodox.combenthamdirect.com

A key area of focus is the development of metal-free catalytic systems where DTBP acts as an oxidant or initiator. researchgate.net By replacing hazardous or rare heavy metal catalysts, these methods offer a greener synthetic route to various organic compounds. benthamdirect.com The affordability and minimal environmental impact of DTBP make it an attractive alternative to many traditional oxidants. benthamdirect.com

The use of DTBP as a fuel additive represents another contribution to sustainable chemistry. When added to diesel or biodiesel, DTBP can act as a cetane improver, enhancing ignition efficiency. researchgate.netresearchgate.net This can lead to more complete combustion, resulting in reduced emissions of harmful pollutants like carbon monoxide (CO) and hydrocarbons (HC). researchgate.net

Furthermore, DTBP is being explored in the context of biomass conversion. For example, it has been used in palladium-phosphine catalyst systems for the methoxycarbonylation of internally unsaturated fatty acid methyl esters, which can be derived from biomass. rsc.org The development of processes that utilize renewable feedstocks is a cornerstone of sustainable chemistry. rsc.org

The application of DTBP in the synthesis of biodegradable plastics is another promising avenue. atamanchemicals.comhighmountainco.com By initiating the polymerization of monomers derived from renewable resources, DTBP can contribute to the production of polymers that are more easily broken down in the environment. atamanchemicals.com

Table 4: Sustainable Chemistry Initiatives Involving DTBP

InitiativeApplication of DTBPSustainability Aspect
Metal-Free CatalysisOxidant/Initiator in organic synthesisReduction of hazardous waste by replacing heavy metal catalysts. researchgate.netbenthamdirect.com
Fuel AdditiveCetane improver for diesel and biodieselImproved combustion efficiency and reduced emissions. researchgate.netresearchgate.net
Biomass ConversionCatalyst component in the functionalization of biomass-derived chemicalsUtilization of renewable feedstocks. rsc.org
Biodegradable PlasticsPolymerization initiatorProduction of environmentally friendly polymers. atamanchemicals.comhighmountainco.com
Development of Bio-based PeroxidesFuture replacement for petroleum-based peroxidesReduced reliance on fossil fuels. perodox.com

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling DTBP in academic laboratories?

  • Methodological Answer :

  • Storage : Store DTBP in airtight containers at +15°C to +25°C, away from ignition sources, reducing agents, and incompatible materials (e.g., acids, heavy metals) . Use dedicated refrigerators for flammable peroxides .
  • Labeling : Clearly mark containers with dates of receipt, opening, and peroxide testing. Include hazard labels (e.g., "Strong Oxidizer," "Explosive") .
  • PPE : Wear nitrile gloves, flame-resistant lab coats, and safety goggles. Use explosion-proof ventilation systems during transfers .
  • Deactivation : Contact environmental health and safety (EH&S) teams for peroxide deactivation procedures. Submit a Peroxide Forming Chemical Deactivation Request form for proper disposal .

Q. How should researchers design experiments to mitigate DTBP’s thermal instability?

  • Methodological Answer :

  • Diluent Selection : Avoid toluene as a diluent, as it does not sufficiently stabilize DTBP. Instead, use inert solvents validated for peroxide compatibility (e.g., mineral oil) .
  • Temperature Control : Conduct reactions below the detectable exothermic onset temperature (T₀ ≈ 100–120°C). Use jacketed reactors with precise temperature monitoring .
  • Contamination Avoidance : Ensure glassware and tools are free from rust, metal powders, or acidic residues, which can catalyze decomposition .

Q. What analytical techniques are essential for characterizing DTBP’s purity and stability?

  • Methodological Answer :

  • Gas Chromatography (GC) : Quantify DTBP concentration and detect degradation products (e.g., tert-butanol) .
  • Differential Scanning Calorimetry (DSC) : Measure decomposition enthalpy (ΔH ≈ 300–400 J/g) and onset temperature .
  • Peroxide Test Strips : Regularly test opened containers for peroxide formation, especially after prolonged storage .

Advanced Research Questions

Q. How can kinetic models predict DTBP’s adiabatic decomposition behavior?

  • Methodological Answer :

  • Adiabatic Calorimetry : Use Accelerating Rate Calorimetry (ARC) to determine time-to-maximum rate (TMR) and self-accelerating decomposition temperature (SADT). For 20% DTBP in toluene, TMRₐ𝒹 at 80°C is ~24 hours .
  • RRKM Theory : Model unimolecular decomposition pathways of vibrationally excited tert-butyl peroxy radicals. Compare experimental rate constants (e.g., from photolysis studies) to theoretical predictions .
  • BatchCAD Software : Simulate adiabatic scenarios by inputting parameters like activation energy (Eₐ ≈ 120–150 kJ/mol) and frequency factor (A ≈ 10¹³–10¹⁵ s⁻¹) .

Q. What mechanisms explain non-random energy partitioning during DTBP photolysis?

  • Methodological Answer :

  • Photolytic Pathways : Irradiate DTBP at 249–313 nm to cleave the O-O bond, generating tert-butyl peroxy radicals. Monitor radical decomposition via pressure-dependent kinetics .
  • Energy Distribution Analysis : Use laser-induced fluorescence (LIF) or mass spectrometry to track internal energy of fragments. Results show narrow energy distributions, suggesting direct dissociation without intramolecular redistribution .

Q. How can contradictions in literature on diluent efficacy for DTBP be resolved?

  • Methodological Answer :

  • Comparative Studies : Replicate experiments using identical equipment (e.g., TSu, ARC) and purity standards. For example, found toluene ineffective, while older studies may have used stabilized commercial formulations .
  • Data Harmonization : Normalize parameters like heating rate (β) and sample mass. Discrepancies in activation energy (Eₐ) often arise from differing assumptions in kinetic models (e.g., nth-order vs. autocatalytic) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.